molecular formula C22H23N3O2S B4971079 4-methyl-N~5~-[4-(morpholinomethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide

4-methyl-N~5~-[4-(morpholinomethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B4971079
M. Wt: 393.5 g/mol
InChI Key: YBKLUZLKHIZHGC-UHFFFAOYSA-N
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Description

4-methyl-N~5~-[4-(morpholinomethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a morpholine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N~5~-[4-(morpholinomethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the morpholine group via a Mannich reaction. The final product is obtained after several purification steps, including recrystallization and chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis machines, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

4-methyl-N~5~-[4-(morpholinomethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-methyl-N~5~-[4-(morpholinomethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

  • 4-(morpholinomethyl)phenylboronic acid
  • 4-(dimethylaminomethyl)phenylboronic acid
  • 4-(1-piperidin-1-ylethyl)phenylboronic acid

Comparison: While these compounds share structural similarities, 4-methyl-N~5~-[4-(morpholinomethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its thiazole ring and specific functional groups

Properties

IUPAC Name

4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-20(28-22(23-16)18-5-3-2-4-6-18)21(26)24-19-9-7-17(8-10-19)15-25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKLUZLKHIZHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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